molecular formula C17H16ClFN6O B2581996 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(2-chloro-6-fluorophenyl)acetamide CAS No. 2034230-91-4

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(2-chloro-6-fluorophenyl)acetamide

Cat. No. B2581996
CAS RN: 2034230-91-4
M. Wt: 374.8
InChI Key: XAYNEWSBIWBPDY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule, likely used in medicinal chemistry or pharmaceutical research. It contains a [1,2,4]triazolo[4,3-b]pyridazine ring, a pyrrolidine ring, and a 2-chloro-6-fluorophenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazolopyridazine and pyrrolidine rings, and the attachment of the 2-chloro-6-fluorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazolopyridazine and pyrrolidine rings, and the 2-chloro-6-fluorophenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups .

Scientific Research Applications

Preparation of Triazolopyrimidines as Potential Antiasthma Agents

The synthesis of 5-aryl-2-amino[1,2,4]triazolopyrimidines has shown activity as mediator release inhibitors in the human basophil histamine release assay. These compounds, prepared through a series of chemical reactions, were identified for further pharmacological and toxicological study due to their promising activity, highlighting the therapeutic potential of triazolopyrimidines in asthma management Medwid et al., 1990.

Synthesis and Insecticidal Assessment of Heterocycles

Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This research underscores the potential of heterocyclic compounds in agricultural pest control Fadda et al., 2017.

Modification of Triazolopyridines as PI3K Inhibitors

Modification of a specific triazolopyridine compound by replacing the acetamide group with an alkylurea moiety has demonstrated notable anticancer effects and reduced toxicity. This research provides insight into the design of anticancer agents with enhanced safety profiles Wang et al., 2015.

Synthesis, Molecular Docking, and In Vitro Screening of Hybrid Derivatives

The synthesis of novel pyridine and fused pyridine derivatives has been explored, with in silico molecular docking screenings towards GlcN-6-P synthase. This study indicates the potential for these compounds in antimicrobial and antioxidant applications, demonstrating the versatility of triazolopyridine derivatives in addressing various health concerns Flefel et al., 2018.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s used as a drug, it could potentially interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses .

Future Directions

The future directions for research on this compound would depend on its potential applications and the results of initial studies .

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN6O/c18-13-2-1-3-14(19)12(13)8-17(26)21-11-6-7-24(9-11)16-5-4-15-22-20-10-25(15)23-16/h1-5,10-11H,6-9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYNEWSBIWBPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=C(C=CC=C2Cl)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(2-chloro-6-fluorophenyl)acetamide

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